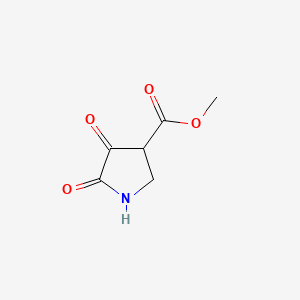
5-Chloroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroindole is a halogenated derivative of indole, characterized by the presence of a chlorine atom at the fifth position of the indole ring. Indole itself is a fundamental heterocyclic compound found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Chloroindole can be synthesized using various methods. One common approach involves the use of 3-chlorobenzaldehyde as a starting reagent. The synthesis typically involves a series of reactions, including cyclization and halogenation, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form various substituted indole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperatures and solvent conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols are used in the presence of a base or catalyst to facilitate the substitution reaction.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
5-Chloroindole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Chloroindole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloroindole
- 5-Bromoindole
- 7-Chloroindole
- 5-Fluoroindole
Comparison: 5-Chloroindole is unique due to the specific position of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated indoles. For instance, this compound may exhibit different binding affinities to biological targets or different reactivity in chemical reactions compared to 4-Chloroindole or 5-Bromoindole .
Eigenschaften
CAS-Nummer |
17433-32-1 |
|---|---|
Molekularformel |
C12H10BrClO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





